molecular formula C13H15N3 B1356823 N2-Benzyl-N2-methylpyridine-2,5-diamine CAS No. 181114-67-0

N2-Benzyl-N2-methylpyridine-2,5-diamine

Cat. No.: B1356823
CAS No.: 181114-67-0
M. Wt: 213.28 g/mol
InChI Key: UNGGFHOYAUJICW-UHFFFAOYSA-N
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Description

N2-Benzyl-N2-methylpyridine-2,5-diamine is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.2783 g/mol . This compound is characterized by the presence of a pyridine ring substituted with benzyl and methyl groups at the nitrogen atoms, and two amino groups at the 2 and 5 positions of the pyridine ring.

Preparation Methods

The synthesis of N2-Benzyl-N2-methylpyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with benzyl chloride and methyl iodide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N2-Benzyl-N2-methylpyridine-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents using appropriate reagents and conditions.

    Condensation: It can also undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Scientific Research Applications

N2-Benzyl-N2-methylpyridine-2,5-diamine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2-Benzyl-N2-methylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N2-Benzyl-N2-methylpyridine-2,5-diamine can be compared with other similar compounds, such as:

    2-N-benzylpyridine-2,5-diamine: Lacks the methyl group at the nitrogen atom, which may affect its reactivity and biological activity.

    2-N-methylpyridine-2,5-diamine: Lacks the benzyl group, which can influence its solubility and interaction with molecular targets.

    2,5-diaminopyridine: The parent compound without any substituents on the nitrogen atoms, which serves as a precursor in the synthesis of more complex derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-N-benzyl-2-N-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(14)9-15-13/h2-9H,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGGFHOYAUJICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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